molecular formula C18H36O2S B3054387 alpha-Mercaptostearic acid CAS No. 600730-11-8

alpha-Mercaptostearic acid

Cat. No. B3054387
CAS RN: 600730-11-8
M. Wt: 316.5 g/mol
InChI Key: FTGROEQKMLQQEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of alpha-Mercaptostearic acid includes a long carbon chain with a carboxylic acid group at one end and a mercapto group at the other . It contains 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 thiol .

Scientific Research Applications

1. Electrochemiluminescence Sensors

Alpha-Mercaptostearic acid and its derivatives play a crucial role in developing advanced electrochemiluminescence (ECL) sensors. For instance, the study by Mo et al. (2019) demonstrates the use of mercapto-based compounds in constructing an ECL sensor for the detection of alpha-fetoprotein, which is significant for clinical diagnostics.

2. Nanotechnology in Water Treatment

In the realm of nanotechnology, alpha-Mercaptostearic acid derivatives have been used to modify nanoparticles for environmental applications. Zhou et al. (2009) discuss the use of chitosan-coated magnetic nanoparticles, modified with compounds like alpha-ketoglutaric acid, for the removal of toxic Cu(2+) ions from water.

3. Drug Delivery and Antioxidant Encapsulation

The encapsulation of bioactive compounds is another significant area where alpha-Mercaptostearic acid derivatives are utilized. Studies like that of Weerakody et al. (2008) and Vidović et al. (2015) highlight the potential of these compounds in encapsulating antioxidants like alpha-lipoic acid, enhancing its stability and controlled release.

4. Synthesis and Modification of Peptides

Alpha-Mercaptostearic acid derivatives are also instrumental in peptide synthesis and modification. For instance, the work by Tchertchian et al. (2004) showcases the synthesis of N alpha-(1-phenyl-2-mercaptoethyl) amino acids for ligation and cyclization at non-cysteine sites in peptide synthesis.

5. Biotechnological Production

In biotechnology, alpha-Mercaptostearic acid derivatives find applications in the production of compounds like alpha-ketoglutaric acid. Otto et al. (2011) discuss the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts, emphasizing its industrial relevance.

6. Bioassays and Biological Applications

In the field of bioassays, alpha-Mercaptostearic acid derivatives have been used to enhance the functionality of compounds like polyaniline. Tian et al. (2004) elaborate on the assembly of multilayer films of polyaniline and gold nanoparticles, which are used in DNA detection and other biological applications.

properties

IUPAC Name

18-sulfanyloctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2S/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21/h21H,1-17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGROEQKMLQQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415559
Record name Octadecanoic acid, 18-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600730-11-8
Record name Octadecanoic acid, 18-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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